HDAC6 Isoform-Selective Inhibition: Quinoline-3-aldoxime Derivative VS13 vs. Pan-HDAC Inhibitor SAHA
The quinoline-3-carbaldehyde oxime scaffold, when elaborated into the hydroxamic acid derivative VS13, delivers nanomolar HDAC6 inhibition with pronounced isoform selectivity. VS13 inhibits HDAC6 with an IC₅₀ of 0.010 µM (10 nM), representing approximately 900-fold selectivity over HDAC8 (IC₅₀ = 9.29 µM). By comparison, the reference pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC6 with an IC₅₀ of 0.0014 µM but also potently inhibits HDAC8 at 0.495 µM, yielding only ~350-fold selectivity [1]. This differential selectivity profile is attributed to the (arylidene)aminoxy moiety engaging the HDAC6 catalytic tunnel in a manner distinct from the canonical hydroxamate-only pharmacophore [1].
| Evidence Dimension | HDAC6 vs. HDAC8 isoform selectivity ratio |
|---|---|
| Target Compound Data | IC₅₀ HDAC6 = 0.010 µM; IC₅₀ HDAC8 = 9.29 µM; selectivity ratio (HDAC8/HDAC6) ≈ 929 |
| Comparator Or Baseline | SAHA (vorinostat): IC₅₀ HDAC6 = 0.0014 µM; IC₅₀ HDAC8 = 0.495 µM; selectivity ratio ≈ 354 |
| Quantified Difference | VS13 exhibits ~2.6-fold greater HDAC6-over-HDAC8 selectivity than SAHA; VS13 is only ~7-fold less potent on HDAC6 than SAHA but ~19-fold less potent on HDAC8 |
| Conditions | Fluorometric assay on isolated recombinant human HDAC1, HDAC3, HDAC6, and HDAC8; compounds tested in duplicate in 10-point dose–response with 3-fold serial dilution starting from 30 µM |
Why This Matters
For procurement in epigenetic drug discovery programs, the quinoline-3-aldoxime scaffold offers a validated entry point for developing HDAC6-selective chemical probes, whereas the 2-chloro or 2-oxo analogs lack comparable isoform-selectivity data, increasing the risk of pan-HDAC polypharmacology in screening cascades.
- [1] Nencetti, S.; Cuffaro, D.; Nuti, E.; Ciccone, L.; Rossello, A.; Fabbi, M.; Ballante, F.; Ortore, G.; Carbotti, G.; Campelli, F.; Banti, I.; Gangemi, R.; Marshall, G. R.; Orlandini, E. Identification of Histone Deacetylase Inhibitors with (Arylidene)aminoxy Scaffold Active in Uveal Melanoma Cell Lines. J. Enzyme Inhib. Med. Chem. 2021, 36 (1), 34–47 (Table 2: VS13 IC₅₀ values; text: selectivity discussion). View Source
